molecular formula C18H21NO4 B12979093 (R)-4-Benzyl-3-((1R,2R)-2-methyl-4-oxocyclohexane-1-carbonyl)oxazolidin-2-one

(R)-4-Benzyl-3-((1R,2R)-2-methyl-4-oxocyclohexane-1-carbonyl)oxazolidin-2-one

Cat. No.: B12979093
M. Wt: 315.4 g/mol
InChI Key: AGTDZILUNRJQQA-XNRPHZJLSA-N
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Description

®-4-Benzyl-3-((1R,2R)-2-methyl-4-oxocyclohexane-1-carbonyl)oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-3-((1R,2R)-2-methyl-4-oxocyclohexane-1-carbonyl)oxazolidin-2-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Cyclohexane Moiety: The cyclohexane ring can be incorporated through a Friedel-Crafts acylation reaction using cyclohexanone and an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-3-((1R,2R)-2-methyl-4-oxocyclohexane-1-carbonyl)oxazolidin-2-one can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology and Medicine

Oxazolidinones are known for their antibiotic properties. This compound may exhibit similar activity, making it a potential candidate for the development of new antibiotics.

Industry

In the industrial sector, such compounds can be used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-3-((1R,2R)-2-methyl-4-oxocyclohexane-1-carbonyl)oxazolidin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved potency and reduced side effects.

Uniqueness

®-4-Benzyl-3-((1R,2R)-2-methyl-4-oxocyclohexane-1-carbonyl)oxazolidin-2-one is unique due to its specific structural features, such as the benzyl and cyclohexane moieties, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(4R)-4-benzyl-3-[(1R,2R)-2-methyl-4-oxocyclohexanecarbonyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H21NO4/c1-12-9-15(20)7-8-16(12)17(21)19-14(11-23-18(19)22)10-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3/t12-,14-,16-/m1/s1

InChI Key

AGTDZILUNRJQQA-XNRPHZJLSA-N

Isomeric SMILES

C[C@@H]1CC(=O)CC[C@H]1C(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3

Canonical SMILES

CC1CC(=O)CCC1C(=O)N2C(COC2=O)CC3=CC=CC=C3

Origin of Product

United States

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